Methyl 2-chloro-3-iodoprop-2-enoate
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Overview
Description
Methyl 2-chloro-3-iodoprop-2-enoate is an organic compound with the molecular formula C4H4ClIO2 It is a halogenated ester that features both chlorine and iodine atoms attached to a propenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the halogenation of methyl acrylate. The reaction typically proceeds under controlled conditions to ensure selective halogenation at the desired positions. For instance, the reaction of methyl acrylate with iodine monochloride (ICl) can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-iodoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or sodium borohydride (NaBH4) can be employed for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in bromo-substituted products.
Scientific Research Applications
Methyl 2-chloro-3-iodoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-iodoprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms with other functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-3-iodoprop-2-enoate
- Methyl 2-chloro-3-bromoprop-2-enoate
- Methyl 2-chloro-3-fluoroprop-2-enoate
Uniqueness
Methyl 2-chloro-3-iodoprop-2-enoate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations compared to similar compounds with only one halogen atom.
Properties
CAS No. |
928056-39-7 |
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Molecular Formula |
C4H4ClIO2 |
Molecular Weight |
246.43 g/mol |
IUPAC Name |
methyl 2-chloro-3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H4ClIO2/c1-8-4(7)3(5)2-6/h2H,1H3 |
InChI Key |
DGVUULNMJHZPIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CI)Cl |
Origin of Product |
United States |
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